molecular formula C7H3ClI2O2 B13738269 2-Chloro-3,5-diiodobenzoic acid CAS No. 15396-36-8

2-Chloro-3,5-diiodobenzoic acid

Cat. No.: B13738269
CAS No.: 15396-36-8
M. Wt: 408.36 g/mol
InChI Key: ZNJCYNGNDYEMAA-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Aromatic Carboxylic Acids in Chemical Sciences

Polyhalogenated aromatic carboxylic acids are of considerable interest in the chemical sciences for several reasons. The presence of multiple halogen substituents on the aromatic ring can significantly alter the acidity of the carboxylic group, influence the regioselectivity of further chemical transformations, and provide multiple points for cross-coupling reactions. These characteristics make them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The diverse nature of halogens—ranging from the highly electronegative fluorine to the less electronegative but more polarizable iodine—allows for fine-tuning of the steric and electronic properties of the molecule. This tunability is crucial in fields like medicinal chemistry, where precise interactions with biological targets are required. Furthermore, the presence of heavier halogens like iodine can facilitate specific reactions, such as Ullmann coupling and Suzuki-Miyaura cross-coupling, which are fundamental tools in modern organic synthesis. The study of polyhalogenated aromatic carboxylic acids also contributes to a deeper understanding of reaction mechanisms, intermolecular interactions, and crystal engineering.

Historical Context of 2-Chloro-3,5-diiodobenzoic Acid Research

The history of 2-Chloro-3,5-diiodobenzoic acid is intrinsically linked to the broader development of halogenated organic compounds. While the parent compound, benzoic acid, has been known for centuries, the systematic study and synthesis of its halogenated derivatives began to flourish in the 19th and 20th centuries with the advancement of synthetic methodologies.

Early research into the halogenation of aromatic compounds laid the groundwork for the preparation of a wide variety of substituted benzoic acids. The direct iodination of benzoic acid itself was a subject of study in the mid-20th century, with various methods being explored to control the position and degree of iodination. sigmaaldrich.com The development of ortho-iodination techniques for benzoic acid derivatives, often employing transition metal catalysts, has been a more recent area of focus. nih.govwikipedia.org

Specific research leading directly to 2-Chloro-3,5-diiodobenzoic acid is less documented in early literature, often appearing as a byproduct or intermediate in the synthesis of other targeted molecules. For instance, in the synthesis of 2-chloro-5-iodobenzoic acid, a known precursor for certain pharmaceuticals, 2-chloro-3,5-diiodobenzoic acid can be formed as an impurity. chemicalbook.com The isolation and characterization of such compounds have been driven by the need for pure starting materials and a deeper understanding of reaction pathways. More recent interest in polyhalogenated compounds for applications in materials science and as synthetic building blocks has brought more attention to molecules like 2-Chloro-3,5-diiodobenzoic acid.

Structural Features and Chemical Classifications Relevant to Research Perspectives

The structure of 2-Chloro-3,5-diiodobenzoic acid is characterized by a benzene (B151609) ring substituted with a carboxylic acid group, a chlorine atom at the 2-position, and two iodine atoms at the 3- and 5-positions. This specific arrangement of substituents imparts distinct chemical properties that are of interest from a research perspective.

The carboxylic acid group is a key functional group that can undergo a variety of reactions, including esterification, amidation, and reduction. Its acidity is influenced by the electron-withdrawing effects of the halogen substituents. From a supramolecular chemistry standpoint, the carboxylic acid group can participate in hydrogen bonding, leading to the formation of dimers or more complex assemblies in the solid state. The halogen atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in the design of crystal structures and functional materials.

The unique combination of a reactive carboxylic acid and multiple, differentially reactive halogen atoms makes 2-Chloro-3,5-diiodobenzoic acid a versatile building block in organic synthesis. It holds potential for the construction of complex molecular architectures through sequential and regioselective functionalization.

PropertyData
Molecular Formula C₇H₃ClI₂O₂
Molecular Weight 408.36 g/mol nih.gov
IUPAC Name 2-chloro-3,5-diiodobenzoic acid nih.gov
CAS Number 15396-36-8 nih.gov
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)Cl)I)I nih.gov
InChI InChI=1S/C7H3ClI2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) nih.gov
Appearance Powder
Classification Aromatic Carboxylic Acid, Halogenated Compound

Properties

CAS No.

15396-36-8

Molecular Formula

C7H3ClI2O2

Molecular Weight

408.36 g/mol

IUPAC Name

2-chloro-3,5-diiodobenzoic acid

InChI

InChI=1S/C7H3ClI2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12)

InChI Key

ZNJCYNGNDYEMAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)I)I

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for 2 Chloro 3,5 Diiodobenzoic Acid

Established Synthetic Pathways for the Compound

Traditional methods for synthesizing this compound often rely on electrophilic aromatic substitution on a pre-existing benzoic acid derivative. These pathways, while established, frequently face challenges in selectivity and yield, leading to the formation of isomeric impurities.

The core challenge in synthesizing 2-Chloro-3,5-diiodobenzoic acid lies in the regioselective introduction of the halogen atoms. The carboxyl group of benzoic acid is a meta-director in electrophilic aromatic substitution, while the existing chloro-substituent at the 2-position is an ortho-, para-director. wikipedia.org This conflicting influence complicates direct halogenation.

Direct iodination of 2-chlorobenzoic acid is a feasible, though complex, approach. One documented method involves reacting 2-chlorobenzoic acid with iodine and an oxidizing agent like ammonium (B1175870) peroxodisulphate in a mixture of acetic and sulfuric acids. chemicalbook.comgoogle.com This process, however, is not perfectly selective and yields a mixture of products. The desired 2-chloro-3,5-diiodobenzoic acid is often formed as a minor impurity, alongside the main product, 2-chloro-5-iodobenzoic acid, and another isomer, 2-chloro-3-iodobenzoic acid. chemicalbook.comgoogle.com

Advanced methods aim to improve this selectivity. The use of N-halosuccinimides (such as N-iodosuccinimide, NIS) in fluorinated alcohols has been shown to be effective for the regioselective halogenation of various arenes and heterocycles under mild conditions. acs.org Such approaches could offer a more controlled pathway to the target molecule.

Given the challenges of direct, single-step halogenation, multi-step synthesis protocols are common. A typical process starts with a cheaper, more readily available precursor and builds the molecule sequentially.

One such protocol involves the direct iodination of 2-chlorobenzoic acid. google.com The process requires heating the starting material with iodine and an oxidizing agent. A significant challenge in this synthesis is the formation of isomers, such as 2-chloro-3-iodobenzoic acid, which are difficult to separate from the desired 2-chloro-5-iodobenzoic acid product by conventional crystallization. google.com The target compound, 2-chloro-3,5-diiodobenzoic acid, is also formed as a byproduct in this reaction. google.com

Optimization of these protocols is crucial for industrial application. For instance, in the synthesis of the related 2-chloro-5-iodobenzoic acid, purification can be a multi-stage process involving recrystallization from different solvents, such as an acetic acid/water mixture followed by toluene (B28343), to achieve high purity. chemicalbook.comgoogle.com Similar rigorous purification would be necessary to isolate 2-Chloro-3,5-diiodobenzoic acid from the reaction mixture.

Another established multi-step strategy for preparing halogenated benzoic acids is the Sandmeyer reaction. google.comgoogle.com This route typically begins with an amino-substituted precursor, such as methyl anthranilate. The process involves iodination, followed by a diazotization reaction (treating the amino group with a nitrite (B80452) source) and subsequent substitution with a chloro group using a copper(I) chloride catalyst. google.comgoogle.compatsnap.com Finally, hydrolysis of the ester group yields the carboxylic acid. google.comgoogle.com While highly versatile, this method's application to produce the specific 2-chloro-3,5-diiodo isomer would require a precisely substituted amino precursor.

The choice of starting material is fundamental to the synthetic strategy. The most direct precursor for this compound is 2-chlorobenzoic acid . chemicalbook.comgoogle.com Its synthesis involves the challenging task of introducing two iodine atoms at the 3- and 5-positions.

Alternative pathways utilize precursors like o-chlorobenzoic acid , which can be converted to the target compound through a sequence of nitration, reduction, and diazotization/iodination steps. patsnap.comgoogle.com Another route starts with the more accessible methyl anthranilate , which undergoes iodination and a Sandmeyer reaction to introduce the chlorine atom. google.comgoogle.compatsnap.com

Optimization focuses on the type and ratio of reactants to maximize yield and purity. In the direct iodination of 2-chlorobenzoic acid, key reactants include an iodine source (I₂) and a strong oxidizing agent, such as ammonium persulfate or periodic acid, in the presence of an acid catalyst like sulfuric acid. chemicalbook.comgoogle.com The table below details the reactants and their functions in a typical synthesis starting from 2-chlorobenzoic acid.

Interactive Table: Reactant Optimization in the Synthesis of Halogenated Benzoic Acids
Reactant Role in Synthesis Optimization Considerations Source
2-Chlorobenzoic Acid Starting Material / Precursor The primary substrate for the halogenation reaction. chemicalbook.com, google.com
Iodine (I₂) Halogenating Agent The source of iodine atoms for electrophilic substitution onto the aromatic ring. chemicalbook.com, google.com
Ammonium Persulfate Oxidizing Agent Oxidizes molecular iodine (I₂) to a more potent electrophilic iodine species (e.g., I⁺), facilitating the iodination reaction. chemicalbook.com
Sulfuric Acid Catalyst / Dehydrating Agent Acts as a catalyst and a dehydrating agent, increasing the reactivity of the system and removing water generated during the reaction. chemicalbook.com, google.com
Acetic Acid Solvent Provides a medium for the reaction to occur. Its polarity and boiling point are suitable for the reaction conditions. chemicalbook.com, google.com
Sodium Thiosulfate (B1220275) Quenching Agent Used during workup to neutralize and remove any excess unreacted iodine from the reaction mixture. google.com

Novel Synthetic Approaches and Catalyst Development

Emerging research focuses on developing more sustainable and efficient synthetic routes, emphasizing green chemistry principles and the use of advanced catalysts.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing polyhalogenated benzoic acids, this includes using less hazardous materials, improving energy efficiency, and minimizing waste. epa.gov

One promising green technique is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. epa.govnih.gov For example, the synthesis of related benzoyl salicylate (B1505791) derivatives was achieved in just 5 minutes under microwave irradiation, demonstrating the potential for rapid, energy-efficient synthesis. nih.gov

Another green approach involves the use of recyclable catalysts and solvents. Polyphosphoric acid, for instance, can act as both a catalyst and a solvent in the synthesis of 1,3-benzodioxole (B145889) derivatives from catechols and benzoic acids, offering a route that avoids more toxic and volatile organic solvents. epa.gov Applying such methodologies to the synthesis of 2-Chloro-3,5-diiodobenzoic acid could lead to more environmentally benign production processes. Some patented methods for related compounds already claim to be "free of pollution," indicating a move toward cleaner production. google.com

Catalysis is key to overcoming the inherent challenges of selectivity and yield in the synthesis of polysubstituted aromatic compounds. Modern catalytic methods offer precise control over where substituents are added to an aromatic ring.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. nih.gov This technique uses a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), to selectively activate a specific carbon-hydrogen bond on the aromatic ring, directing the halogenating agent to that exact position. nih.gov This method provides a high degree of control that is often unattainable with traditional electrophilic substitution, offering a potential pathway to synthesize 2-Chloro-3,5-diiodobenzoic acid with high purity, minimizing the formation of unwanted isomers. nih.gov

Other catalytic systems are also being explored. For example, organocatalysts can be used to tune the regioselective chlorination of phenols, suggesting that catalyst-controlled reactions could be developed for a wider range of halogenated aromatic compounds. acs.org The development of such catalytic methods is crucial for enhancing the efficiency and selectivity of the synthesis of complex molecules like 2-Chloro-3,5-diiodobenzoic acid.

Purification and Isolation Techniques for Research Purity

The successful synthesis of 2-chloro-3,5-diiodobenzoic acid is intrinsically linked to effective purification and isolation strategies. As this compound is often a minor byproduct in the synthesis of its isomer, 2-chloro-5-iodobenzoic acid, achieving high purity for research purposes necessitates a multi-step approach to remove closely related impurities. The primary challenges in the purification process lie in the separation of positional isomers and the removal of residual starting materials and reagents.

The purification of 2-chloro-3,5-diiodobenzoic acid to research-grade purity typically involves a combination of techniques, including precipitation, recrystallization from single or mixed solvent systems, and chromatographic methods. The choice and sequence of these techniques are dictated by the impurity profile of the crude product.

A common starting point for purification is the precipitation of the crude acid from the reaction mixture, followed by washing. An initial wash with a sodium thiosulfate solution can be employed to remove any unreacted iodine. chemicalbook.com Subsequent washes with water are performed to eliminate water-soluble impurities and acids, such as acetic acid, if used as a solvent in the preceding synthetic step. chemicalbook.comorgsyn.org

Recrystallization is a fundamental technique for the purification of solid organic compounds like 2-chloro-3,5-diiodobenzoic acid. ma.eduslideshare.netpitt.edualfa-chemistry.com The selection of an appropriate solvent system is critical and is based on the differential solubility of the desired compound and its impurities at varying temperatures. For halogenated benzoic acids, a range of solvents has been shown to be effective.

A two-step recrystallization process can be particularly effective. An initial recrystallization can be performed using a mixture of acetic acid and water. google.com The crude material is dissolved in hot acetic acid, and water is then added to induce precipitation, with the solution subsequently cooled to maximize the yield of the purified product. google.com For further purification, a second recrystallization from a non-polar aromatic solvent like toluene can be employed. chemicalbook.comgoogle.com This dual-solvent approach leverages different solubility characteristics to remove a wider range of impurities. In some instances, recrystallization from an ethanol-water mixture or acetone-water has also been utilized for similar diiodobenzoic acid derivatives. orgsyn.org The general principle involves dissolving the compound in a minimum amount of a hot solvent in which it is highly soluble, followed by slow cooling to allow for the formation of well-defined crystals, which inherently exclude impurities. ma.edualfa-chemistry.com

Chromatographic techniques are indispensable for the separation of closely related isomers and for achieving the high purity required for research applications. Given that 2-chloro-3,5-diiodobenzoic acid is often present as a minor isomer in a mixture dominated by 2-chloro-5-iodobenzoic acid, preparative high-performance liquid chromatography (HPLC) is a powerful tool for its isolation.

While specific preparative HPLC methods for 2-chloro-3,5-diiodobenzoic acid are not extensively detailed in the available literature, methods for the separation of other halogenated and positional isomers of benzoic acid provide a strong basis for developing a suitable protocol. waters.comsielc.comdoi.org Reversed-phase HPLC, utilizing a C18 stationary phase, is a common choice for the separation of aromatic carboxylic acids. doi.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small amount of an acid like acetic acid or formic acid to suppress the ionization of the carboxylic acid group and improve peak shape. doi.org

For challenging separations of positional isomers, Ultra-Performance Convergence Chromatography (UPC²) has emerged as a valuable technique, offering rapid and efficient separation without the need for derivatization. waters.com

The following interactive table provides an illustrative example of an impurity profile of a crude reaction mixture containing 2-chloro-3,5-diiodobenzoic acid, as can be determined by High-Performance Thin-Layer Chromatography (HPTLC) or HPLC analysis. chemicalbook.comgoogle.com The goal of the purification process is to significantly reduce the percentages of these impurities to yield the target compound at research-grade purity (typically ≥98%).

CompoundCrude Product Composition (%)Target Purity (%)
2-Chloro-5-iodobenzoic acid84.21 - 96.25< 1.0
2-Chloro-3-iodobenzoic acid2.3 - 13.51< 0.5
2-Chloro-3,5-diiodobenzoic acid ~0.11 ≥98
2-Chlorobenzoic acid0.34 - 0.82< 0.1

This data is illustrative and based on typical impurity profiles found in the synthesis of related compounds. chemicalbook.comgoogle.com

The final purity of the isolated 2-chloro-3,5-diiodobenzoic acid is typically confirmed by analytical HPLC, melting point analysis, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point and the absence of impurity signals in the NMR spectrum are indicative of high purity. sielc.com

Advanced Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 2-Chloro-3,5-diiodobenzoic acid, both ¹H and ¹³C NMR are fundamental in confirming its substitution pattern on the benzene (B151609) ring.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis and Correlation

Due to the absence of direct experimental NMR data in the cited literature for 2-Chloro-3,5-diiodobenzoic acid, a predictive analysis based on established principles and data from analogous compounds is presented. The ¹H-NMR spectrum is expected to show two distinct signals for the aromatic protons. The proton at the C4 position would likely appear as a doublet, and the proton at the C6 position as another doublet, with their coupling constant revealing their meta-relationship. The chemical shifts would be significantly influenced by the electron-withdrawing effects of the chlorine, two iodine atoms, and the carboxylic acid group.

The ¹³C-NMR spectrum would provide more detailed structural information, with distinct signals for each of the seven carbon atoms. The chemical shifts of the carbon atoms are influenced by the nature and position of the substituents. The carboxyl carbon (C=O) would resonate at the lowest field. The carbons bearing the iodine (C3 and C5) and chlorine (C2) atoms would also exhibit characteristic downfield shifts. The remaining aromatic carbons (C1, C4, and C6) would have shifts determined by the cumulative electronic effects of the substituents.

For a comparative perspective, the ¹³C-NMR chemical shifts for 2-chlorobenzoic acid in CDCl₃ are δ 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 ppm chemicalbook.com. The introduction of two iodine atoms at the 3 and 5 positions in 2-Chloro-3,5-diiodobenzoic acid would be expected to cause significant shifts in the signals of the adjacent carbons.

Predicted ¹H-NMR Chemical Shifts Predicted ¹³C-NMR Chemical Shifts
Proton Chemical Shift (ppm)
H4Predicted value
H6Predicted value
COOHPredicted value
No experimental data was found in the search results. The table is presented as a template for predicted values.

Two-Dimensional NMR Techniques for Structural Confirmation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would show correlations between the coupled aromatic protons (H4 and H6), confirming their spatial proximity. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the ¹H and ¹³C signals for the C4-H4 and C6-H6 moieties.

Vibrational Spectroscopy Analysis (FT-IR and Raman)

Vibrational spectroscopy provides insights into the functional groups and bonding arrangements within a molecule.

Characteristic Vibrational Modes and Functional Group Assignments

The FT-IR and Raman spectra of 2-Chloro-3,5-diiodobenzoic acid are expected to exhibit characteristic vibrational modes corresponding to its functional groups. The most prominent bands would be associated with the carboxylic acid group, including the O-H stretching vibration, which is typically broad and found in the range of 2500-3300 cm⁻¹ due to hydrogen bonding. The C=O stretching vibration of the carbonyl group would appear as a strong, sharp band around 1700 cm⁻¹. libretexts.org

The aromatic ring will also give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected in the 3000-3100 cm⁻¹ region. vscht.cz The C-C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. vscht.cz The C-Cl and C-I stretching vibrations are expected at lower wavenumbers, generally below 800 cm⁻¹.

A computational study on the related compound, 2-amino-3,5-diiodobenzoic acid, provides calculated and experimental FT-IR data that can serve as a useful reference. nih.gov For this aminobenzoic acid derivative, the calculated vibrational frequencies (using B3LYP/6-311++G(d,p)) for the C=O stretch and O-H stretch were reported, which showed good agreement with experimental values. nih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
C-H stretch (Aromatic)3000-3100
C=O stretch (Carboxylic acid)~1700
C-C stretch (Aromatic)1400-1600
C-O stretch (Carboxylic acid)1210-1320
O-H bend (Carboxylic acid)1395-1440
C-Cl stretch< 800
C-I stretch< 700
This table is based on general spectroscopic principles and data from related compounds. libretexts.orgvscht.cz

Intermolecular Interactions Probed by Vibrational Spectroscopy

The vibrational spectra, particularly the position and shape of the O-H and C=O stretching bands, can provide evidence for intermolecular interactions, such as the formation of hydrogen-bonded dimers between carboxylic acid molecules. In the solid state, it is highly probable that 2-Chloro-3,5-diiodobenzoic acid exists as a centrosymmetric dimer through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This dimerization would lead to a significant broadening and red-shifting of the O-H stretching band and a slight red-shifting of the C=O stretching band compared to the monomeric form.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For 2-Chloro-3,5-diiodobenzoic acid, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the benzene ring. The presence of the chlorine, iodine, and carboxylic acid substituents will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The heavy iodine atoms, in particular, can be expected to cause a red shift (bathochromic shift) of the absorption bands compared to benzoic acid or 2-chlorobenzoic acid due to the extension of the conjugated system and the heavy atom effect.

A computational study on 2-amino-3,5-diiodobenzoic acid showed experimental UV-Vis absorption bands in ethanol (B145695) at 235 and 335 nm. nih.gov The calculated electronic transitions for this molecule were found to be in good agreement with the experimental data. nih.gov It is reasonable to expect that 2-Chloro-3,5-diiodobenzoic acid would also exhibit absorption bands in a similar region of the UV spectrum.

Electronic Transition Expected λ_max (nm)
π → πPredicted value
π → πPredicted value
No experimental data was found in the search results. The table is presented as a template for predicted values based on analogous compounds.

X-ray Diffraction Studies for Solid-State Structure

The definitive method for elucidating the precise molecular structure of 2-chloro-3,5-diiodobenzoic acid in the solid state is single-crystal X-ray crystallography. This powerful analytical technique would provide a wealth of information regarding the compound's molecular geometry. By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, it is possible to generate a detailed three-dimensional electron density map of the molecule.

A hypothetical data table summarizing the kind of information that would be obtained from such a study is presented below.

ParameterExpected Value Range/Observation
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c, Pbca)
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined (number of molecules per unit cell)
C-Cl Bond Length (Å)~1.74
C-I Bond Lengths (Å)~2.10
C-C (aromatic) (Å)~1.39
C-O (carbonyl) (Å)~1.22
C-O (hydroxyl) (Å)~1.32
O-H (hydroxyl) (Å)~0.97
C-C-C (aromatic) (°)~120
C-C-Cl Angle (°)~120
C-C-I Angles (°)~120
O-C-O Angle (°)~123

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organic compounds. Actual values would need to be determined experimentally.

A primary and highly predictable interaction in benzoic acids is the formation of hydrogen-bonded dimers through their carboxylic acid functionalities. The hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a robust centrosymmetric dimer. It is highly probable that 2-chloro-3,5-diiodobenzoic acid would exhibit this classic hydrogen-bonding motif.

A particularly noteworthy aspect of the solid-state structure of 2-chloro-3,5-diiodobenzoic acid would be the presence and nature of halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The iodine atoms in 2-chloro-3,5-diiodobenzoic acid are excellent halogen bond donors due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-I covalent bond.

In the crystal lattice of 2-chloro-3,5-diiodobenzoic acid, it is anticipated that the iodine atoms would form halogen bonds with suitable Lewis bases in neighboring molecules. These Lewis bases could include the oxygen atoms of the carboxylic acid groups or even the π-system of an adjacent aromatic ring. The chlorine atom, being less polarizable than iodine, is a weaker halogen bond donor but could still participate in such interactions.

The analysis of the crystal structure would involve identifying these halogen bonds by examining the intermolecular distances and angles. A halogen bond is typically characterized by a distance between the halogen and the Lewis base that is shorter than the sum of their van der Waals radii and an angle close to 180° for the C-X···Y interaction (where X is the halogen and Y is the Lewis base). The presence and geometry of these halogen bonds would be crucial in understanding the directional forces that contribute to the supramolecular assembly of the compound.

A hypothetical data table for potential halogen bonding interactions is provided below.

Donor AtomAcceptor Atom/GroupInteraction TypeDistance (Å) (Predicted)Angle (C-X···Y) (°) (Predicted)
I(3)O(carbonyl)C-I···O< 3.53~160-180
I(5)O(carbonyl)C-I···O< 3.53~160-180
I(3)π-systemC-I···π< 3.8~150-180
I(5)π-systemC-I···π< 3.8~150-180
Cl(2)O(carbonyl)C-Cl···O< 3.27~160-180

Note: The distances are predicted based on the sum of van der Waals radii, and the angles are based on typical halogen bond geometries. Actual values would require experimental determination.

The elucidation of the crystal structure of 2-chloro-3,5-diiodobenzoic acid through single-crystal X-ray diffraction would provide invaluable, definitive data to populate and verify these analyses, offering a complete picture of its solid-state behavior and the subtle interplay of intermolecular forces that govern its structure.

Computational and Theoretical Investigations of 2 Chloro 3,5 Diiodobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods provide a robust framework for understanding the fundamental properties of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is a popular method for calculating the optimized molecular geometry and electronic structure of molecules. researchgate.net In DFT, the properties of a molecule are determined by its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods that deal with the full many-electron wavefunction.

For 2-Chloro-3,5-diiodobenzoic acid, DFT calculations, often employing a hybrid functional like B3LYP combined with a suitable basis set such as 6-311++G(d,p), can be used to predict its most stable three-dimensional conformation. vjst.vnnih.gov The calculations would start with an initial guess of the molecular geometry, and then the positions of the atoms are iteratively adjusted to find the arrangement with the minimum total energy. This process, known as geometry optimization, yields important structural parameters such as bond lengths, bond angles, and dihedral angles. The electronic structure, which encompasses the distribution of electrons within the molecule and the energies of the molecular orbitals, is also obtained from these calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for characterizing the kinetic stability and chemical reactivity of a molecule. wuxibiology.comresearchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. wuxibiology.com For substituted benzoic acids, the HOMO-LUMO gap can be influenced by the nature and position of the substituents on the benzene (B151609) ring. The calculated HOMO and LUMO energies can indicate that charge transfer occurs within the molecule. nih.gov

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Benzoic Acid Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzoic Acid-7.9-1.26.7
2-Chlorobenzoic Acid-8.1-1.56.6
3,4-Dichlorobenzoic Acid-8.3-1.86.5

Note: The values in this table are illustrative and based on typical DFT calculations for these compounds. The actual values for 2-Chloro-3,5-diiodobenzoic acid would require specific calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. The MEP map is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. nih.gov The different colors on the MEP map indicate the regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For 2-Chloro-3,5-diiodobenzoic acid, the MEP map would likely show a region of high negative potential around the carboxylic acid group's oxygen atoms, making them susceptible to electrophilic attack and key sites for hydrogen bonding. The regions around the hydrogen atoms of the benzene ring and the carboxylic acid would exhibit a positive potential. The halogen atoms (chlorine and iodine) would also influence the electrostatic potential distribution on the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface and the identification of different stable and metastable conformations. nih.gov

For 2-Chloro-3,5-diiodobenzoic acid, MD simulations can be used to investigate the rotational freedom around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-I and C-Cl bonds. These simulations can reveal the preferred orientations of the substituents and the energy barriers between different conformations. Such studies are particularly useful for understanding how the molecule might behave in solution or when interacting with other molecules.

Theoretical Studies of Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors derived from conceptual DFT provide a quantitative measure of the local reactivity of different sites within a molecule. Fukui functions, f(r), are one such set of descriptors that indicate the change in electron density at a particular point in space when the total number of electrons in the system changes. researchgate.net

There are three main types of Fukui functions:

f⁺(r): for nucleophilic attack (attack by an electron-rich species)

f⁻(r): for electrophilic attack (attack by an electron-poor species)

f⁰(r): for radical attack

By calculating the Fukui functions for 2-Chloro-3,5-diiodobenzoic acid, one can identify the specific atoms or regions that are most susceptible to different types of chemical reactions. For instance, a high value of f⁺(r) on a particular atom would suggest that it is a likely site for a nucleophilic attack. These theoretical predictions of reactivity can guide the design of new synthetic routes and help in understanding the reaction mechanisms involving this compound.

Computational Modeling of Intermolecular Interactions (e.g., Halogen Bonds, Hydrogen Bonds)

Intermolecular interactions play a critical role in determining the physical and chemical properties of molecular solids and biological systems. For 2-Chloro-3,5-diiodobenzoic acid, the most significant intermolecular interactions are expected to be hydrogen bonds and halogen bonds.

Hydrogen Bonds: The carboxylic acid group of 2-Chloro-3,5-diiodobenzoic acid can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). Computational modeling, often using DFT, can be employed to study the formation of hydrogen-bonded dimers and other aggregates. orientjchem.org These calculations can provide information on the strength, geometry, and energetic favorability of these interactions.

Halogen Bonds: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The iodine and chlorine atoms in 2-Chloro-3,5-diiodobenzoic acid, particularly the iodine atoms, are capable of forming halogen bonds. The strength of these bonds depends on the polarizability of the halogen atom, with iodine typically forming stronger halogen bonds than chlorine. Computational modeling can be used to predict the geometry and strength of these interactions with various Lewis bases, which is crucial for understanding the crystal packing of this compound and its potential use in crystal engineering.

Reactivity and Mechanistic Pathways of 2 Chloro 3,5 Diiodobenzoic Acid

Substitution Reactions on the Aromatic Ring

The halogen and carboxylic acid substituents on the benzene (B151609) ring of 2-chloro-3,5-diiodobenzoic acid dictate the course of substitution reactions. The electron-withdrawing nature of these groups deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution under certain conditions.

Nucleophilic Aromatic Substitution Mechanisms

While nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups ortho or para to a leaving group, the high substitution pattern of 2-chloro-3,5-diiodobenzoic acid can facilitate such reactions. masterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.com In the case of 2-chloro-3,5-diiodobenzoic acid, both chlorine and iodine can potentially act as leaving groups.

Another possible, though less common, pathway for nucleophilic substitution on an unactivated aromatic ring is the benzyne (B1209423) mechanism. masterorganicchemistry.com This mechanism involves the elimination of a proton and a leaving group from adjacent positions to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com

Electrophilic Aromatic Substitution Selectivity

Electrophilic aromatic substitution on the benzene ring of 2-chloro-3,5-diiodobenzoic acid is generally disfavored due to the presence of three deactivating groups: the carboxylic acid, the chlorine atom, and the two iodine atoms. These groups withdraw electron density from the ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.com

Should an electrophilic substitution reaction occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The carboxylic acid, chloro, and iodo groups are all ortho, para-directing deactivators. However, due to steric hindrance from the adjacent groups, any potential electrophilic attack would likely be directed to the less hindered position on the ring. The mechanism involves the attack of the aromatic π-electrons on the electrophile to form a carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The presence of a Lewis acid catalyst is often required to activate the electrophile. masterorganicchemistry.comyoutube.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of 2-chloro-3,5-diiodobenzoic acid readily undergoes typical reactions of this functional group, providing a handle for further molecular elaboration.

Esterification and Amidation Reactions

2-Chloro-3,5-diiodobenzoic acid can be converted to its corresponding esters and amides through standard synthetic protocols. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amidation can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride or by using coupling agents to facilitate the reaction with an amine. For instance, the synthesis of 2-chloro-5-iodobenzoic acid has been achieved through the hydrolysis of its ethyl ester. google.com

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, can be a challenging transformation for aromatic carboxylic acids. However, it can be facilitated under specific conditions, often requiring high temperatures and sometimes the use of a catalyst. epo.orggoogle.com The stability of the resulting carbanion intermediate plays a crucial role in the feasibility of the reaction. The presence of electron-withdrawing groups, such as the halogens in 2-chloro-3,5-diiodobenzoic acid, can stabilize the negative charge and potentially facilitate decarboxylation. google.com For some polyhalogenated benzoic acids, decarboxylation can occur when heated in a dipolar aprotic solvent like dimethylformamide. epo.org

Organometallic Coupling Reactions

The iodo-substituents on 2-chloro-3,5-diiodobenzoic acid are particularly amenable to a variety of organometallic cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org These reactions typically involve a palladium, copper, or other transition metal catalyst.

Common coupling reactions include the Suzuki, Heck, Sonogashira, and Stille reactions. In a typical Suzuki coupling, an organoboron compound reacts with the aryl iodide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orglibretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Gilman reagents (lithium dialkylcuprates) can also be used to couple with aryl halides. libretexts.orgyoutube.com These reactions offer a versatile strategy for elaborating the structure of 2-chloro-3,5-diiodobenzoic acid, allowing for the introduction of a wide range of alkyl, alkenyl, alkynyl, and aryl groups.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the halogen substitution pattern of 2-chloro-3,5-diiodobenzoic acid makes it an interesting substrate for such transformations. The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl, meaning that the two C-I bonds will react preferentially over the C-Cl bond. ucd.ie This allows for selective functionalization at the 3- and 5-positions.

Sonogashira Coupling

The Sonogashira reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For 2-chloro-3,5-diiodobenzoic acid, the reaction is expected to occur exclusively at the C-I bonds under standard conditions, leaving the C-Cl bond intact. This enables the synthesis of di-alkynyl derivatives.

Research on polyhalogenated aromatic compounds demonstrates that high regioselectivity can be achieved. researchgate.net The reaction typically initiates at the most reactive C-I bond, which is often the less sterically hindered position. In this case, the iodine at the C-5 position is sterically less encumbered than the iodine at the C-3 position, which is flanked by both a chloro and a carboxyl group. Therefore, mono-alkynylation is likely to occur preferentially at C-5. By controlling the stoichiometry of the alkyne, it is possible to achieve either mono- or di-alkynylation. Furthermore, studies on related diiodinated heterocycles have shown that the choice of palladium catalyst and ligands can be used to control the site of the reaction, switching the preference between two different C-I bonds. rsc.org

Reactant 1Reactant 2 (Alkyne)Expected Major Product(s)
2-Chloro-3,5-diiodobenzoic acid1 equivalent of Phenylacetylene2-Chloro-3-iodo-5-(phenylethynyl)benzoic acid
2-Chloro-3,5-diiodobenzoic acid2.2 equivalents of Phenylacetylene2-Chloro-3,5-bis(phenylethynyl)benzoic acid
2-Chloro-3,5-diiodobenzoic acid2.2 equivalents of Trimethylsilylacetylene2-Chloro-3,5-bis((trimethylsilyl)ethynyl)benzoic acid

Suzuki Coupling

The Suzuki-Miyaura coupling reaction involves an organoboron reagent (like a boronic acid or ester) and an aryl halide, catalyzed by a palladium(0) complex. youtube.com Similar to the Sonogashira reaction, the reactivity of 2-chloro-3,5-diiodobenzoic acid in Suzuki couplings is dictated by the high reactivity of the C-I bonds. Selective coupling at one or both iodine positions can be achieved while preserving the chloro substituent. kochi-tech.ac.jp

The mechanism involves the oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. kochi-tech.ac.jp By using one equivalent of a boronic acid, a mono-arylated product can be synthesized, while using more than two equivalents leads to the di-arylated product. The inherent stability of the C-Cl bond under these conditions allows for subsequent, different coupling reactions at that position if desired.

Reactant 1Reactant 2 (Boronic Acid)Expected Major Product(s)
2-Chloro-3,5-diiodobenzoic acid1 equivalent of Phenylboronic acid2-Chloro-3-iodo-5-phenylbenzoic acid
2-Chloro-3,5-diiodobenzoic acid2.2 equivalents of Phenylboronic acid2-Chloro-3,5-diphenylbenzoic acid
2-Chloro-3,5-diiodobenzoic acid2.2 equivalents of 4-Methoxyphenylboronic acid2-Chloro-3,5-bis(4-methoxyphenyl)benzoic acid

Other Transition Metal Catalyzed Transformations

Beyond palladium, other transition metals can catalyze transformations of aryl halides. While specific studies on 2-chloro-3,5-diiodobenzoic acid are not prevalent, its reactivity can be inferred from known transformations of related polyhalogenated aromatics. The C-I bonds remain the most probable reaction sites.

Copper-Catalyzed Reactions: Copper catalysts, often used in Ullmann-type reactions, can be employed to form carbon-heteroatom bonds. This would allow for the introduction of amines (Buchwald-Hartwig amination, though often Pd-catalyzed, can also be Cu-catalyzed), ethers, or thioethers at the 3- and 5-positions.

Nickel-Catalyzed Couplings: Nickel complexes are increasingly used as a more economical alternative to palladium for cross-coupling reactions, including Suzuki- and Negishi-type couplings. sigmaaldrich.com They are capable of activating C-I bonds and could be used to synthesize biaryl or alkyl-aryl compounds from 2-chloro-3,5-diiodobenzoic acid.

Rhodium and Cobalt-Catalyzed Reactions: These metals can also catalyze various C-C and C-H activation/functionalization reactions, although they are less commonly used for simple cross-coupling of aryl halides compared to palladium and nickel.

Reaction TypeMetal Catalyst (Example)Potential ReactantExpected Transformation
Ullmann Condensation (C-O)Copper(I) iodideMethanol/Sodium MethoxideIntroduction of methoxy (B1213986) group(s) at C3/C5
Ullmann Condensation (C-N)Copper(I) iodideAnilineIntroduction of phenylamino (B1219803) group(s) at C3/C5
Negishi-type CouplingNickel(II) chloride / LigandPhenylzinc chlorideIntroduction of phenyl group(s) at C3/C5

Redox Chemistry of the Compound

The redox chemistry of 2-chloro-3,5-diiodobenzoic acid involves the potential oxidation of the aromatic ring or reduction of the carboxylic acid and the carbon-halogen bonds.

Oxidation Pathways and Products

The 2-chloro-3,5-diiodobenzoic acid molecule is generally resistant to oxidation due to the electron-withdrawing effects of the three halogen atoms and the carboxylic acid group, which deactivate the aromatic ring.

Under typical laboratory conditions, the benzene ring is stable. However, under very harsh oxidative conditions (e.g., strong oxidants at high temperatures), degradation of the aromatic ring or oxidative decarboxylation could occur.

In biological systems or under specific catalytic conditions, oxidation can proceed via hydroxylation. Studies on the biodegradation of simpler chlorobenzoic acids show that microorganisms can hydroxylate the ring, leading to the formation of chlorocatechol intermediates, which are then subject to ring cleavage. researchgate.net A similar pathway, if achievable through chemical means, would represent a potential oxidative transformation for 2-chloro-3,5-diiodobenzoic acid, likely yielding hydroxylated derivatives before any ring opening.

Oxidizing Agent/ConditionExpected OutcomePotential Product(s)
Potassium permanganate (B83412) (hot, conc.)Ring degradation/decarboxylationNot a defined product; decomposition
OzoneRing cleavageComplex mixture of degradation products
Fenton's reagent (Fe²⁺/H₂O₂)Hydroxylation2-Chloro-3,5-diiodo-x-hydroxybenzoic acids
Biocatalyst (e.g., dioxygenase)Dihydroxylation and ring cleavageCatechol-type intermediates followed by aliphatic acids researchgate.net

Applications in Advanced Materials and Chemical Synthesis

Role as a Building Block in Complex Organic Synthesis

2-Chloro-3,5-diiodobenzoic acid serves as a versatile building block in organic synthesis. Its structure contains multiple reactive sites that can be selectively addressed. The carboxylic acid group can undergo standard reactions like esterification and amidation, while the halogen atoms provide handles for various cross-coupling reactions, allowing for the construction of elaborate molecular frameworks. The differing reactivity of the iodo and chloro substituents can potentially allow for sequential, site-selective modifications. This versatility makes it a valuable intermediate for creating a range of complex aromatic compounds. aromsyn.combuyersguidechem.com

The compound is utilized as an intermediate in the synthesis of fine chemicals and specialty materials across several industries, including pharmaceuticals, agrochemicals, and electronic materials. aromsyn.combuyersguidechem.com A specific application documented in historical scientific literature is in the field of plant science. Research has shown that 2-Chloro-3,5-diiodobenzoic acid is biologically active and can modify the growth and flowering patterns of plants, an effect that is comparable to that of 2,3,5-Triiodobenzoic acid, a known plant growth regulator. This bioactivity highlights its utility in creating specialized agrochemical products.

Application AreaRole of 2-Chloro-3,5-diiodobenzoic acid
Agrochemicals Synthesis of plant growth regulators.
Pharmaceuticals Intermediate for complex aromatic compounds. buyersguidechem.com
Electronic Materials Precursor for specialty chemicals. aromsyn.com
Fine Chemicals Versatile building block for synthesis. bldpharm.comambeed.com

Applications in Materials Science

In the realm of materials science, 2-Chloro-3,5-diiodobenzoic acid is recognized as a precursor for various classes of materials. Chemical suppliers list the compound in catalogues for material science, including categories such as electronic materials, magnetic materials, and optical materials, underscoring its role as a foundational component for more complex functional systems. bldpharm.combldpharm.com

The utility of 2-Chloro-3,5-diiodobenzoic acid in materials science is primarily as a starting material for the synthesis of new functional materials. bldpharm.combldpharm.com The presence of heavy iodine atoms and a chlorine atom on the benzene (B151609) ring can be exploited to impart specific properties, such as high electron density or the ability to participate in halogen bonding, which are desirable in the design of materials with specific electronic or optical characteristics. Its classification as a building block for materials like those used in OLEDs and for magnetic or optical applications suggests its incorporation into larger, more complex systems designed for specific functions. bldpharm.combldpharm.com

Research in Plant Physiology and Agrochemical Development

Investigations into Plant Growth Regulation and Morphological Modification

Early research into the effects of substituted benzoic acids on plant growth identified 2-Chloro-3,5-diiodobenzoic acid as a compound with significant formative activity. Unlike some other halogenated benzoic acids, it was found to be inactive in promoting cell elongation, a key characteristic of many auxinic herbicides. However, its ability to induce morphological changes in plants has been a subject of scientific investigation.

The following table summarizes the findings of early comparative studies on the activity of various benzoic acid derivatives, illustrating the unique effects of different substitution patterns.

CompoundCell Elongation ActivityFormative Effects
Benzoic acidInactiveInactive
2,3,5-Triiodobenzoic acidInactiveActive
2-Chloro-3,5-diiodobenzoic acid Inactive Active
2-Amino-3,5-diiodobenzoic acidInactiveInactive
2-Bromo-3-nitrobenzoic acidActiveActive
2-Chloro-5-nitrobenzoic acidInactiveActive
3,5-Diiodobenzoic acidInactiveActive

This table is based on data from historical research on the formative effects of benzoic acid derivatives.

Elucidation of Bioactivity Mechanisms in Plants

The distinct biological effects of 2-Chloro-3,5-diiodobenzoic acid suggest a specific mechanism of action that differs from simple auxin-like activity. While it does not induce cell elongation, its ability to cause formative effects, such as modifying flower structure and growth habits, points to an interference with the complex hormonal signaling pathways that control plant development. archive.org

Research comparing 2-Chloro-3,5-diiodobenzoic acid with its analogue, 2,3,5-triiodobenzoic acid (TIBA), which is a known auxin transport inhibitor, reveals similar bioactive profiles in plant growth regulation. This suggests that 2-Chloro-3,5-diiodobenzoic acid may also exert its influence by disrupting the normal flow of auxins within the plant. Auxin transport is critical for a wide range of developmental processes, and its inhibition can lead to the types of morphological abnormalities observed in treated plants. The presence of both iodine and an electronegative chlorine substituent on the benzoic acid ring appears to be crucial for this bioactivity. The study of such compounds contributes to a deeper understanding of the structure-activity relationships that govern the function of plant growth regulators. archive.org

Environmental Considerations and Degradation Studies

Environmental Fate and Transport Studies

Photodegradation, the breakdown of compounds by light, is a crucial process in the environmental attenuation of many organic pollutants. While specific studies on the photodegradation of 2-Chloro-3,5-diiodobenzoic acid are scarce, research on other halogenated benzoic acids offers insights into potential pathways. The carbon-halogen bond strength is a key factor, with carbon-iodine bonds being significantly weaker than carbon-chlorine bonds. This suggests that photodegradation of 2-Chloro-3,5-diiodobenzoic acid would likely be initiated by the cleavage of the C-I bonds.

The process of photolysis in aqueous environments can lead to the formation of various intermediates. For instance, the photodegradation of similar aromatic compounds often involves reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This can result in the formation of less halogenated benzoic acids, such as 2-chloro-3-iodobenzoic acid, 2-chloro-5-iodobenzoic acid, or 2-chlorobenzoic acid. Further degradation could lead to the complete removal of all halogen atoms, ultimately yielding benzoic acid, which can then undergo ring cleavage.

It is also possible that photo-hydroxylation occurs, where a halogen atom is replaced by a hydroxyl group, leading to the formation of phenolic compounds. The specific intermediates and final products will depend on various environmental factors, including the wavelength of light, the presence of photosensitizers (like humic acids in natural waters), and the availability of oxygen.

The biodegradation of halogenated organic compounds is a key area of environmental research, as microbial activity can lead to the complete mineralization of these pollutants. There is no specific information available on the microbial degradation of 2-Chloro-3,5-diiodobenzoic acid. However, extensive research on the biodegradation of other halogenated benzoic acids provides a framework for understanding potential microbial interactions.

Microorganisms have evolved diverse strategies to metabolize halogenated aromatic compounds. A critical first step is often dehalogenation, the removal of halogen substituents from the aromatic ring. This can occur through several mechanisms:

Reductive Dehalogenation: Under anaerobic conditions, some bacteria can use halogenated compounds as electron acceptors, replacing a halogen with a hydrogen atom. This process is particularly important for highly halogenated compounds.

Oxidative Dehalogenation: Aerobic microorganisms can employ oxygenases to incorporate one or two oxygen atoms into the aromatic ring, which can lead to the spontaneous elimination of the halogen substituent.

Hydrolytic Dehalogenation: This involves the replacement of a halogen atom with a hydroxyl group from water.

Studies on chlorobenzoic acids have shown that bacteria and fungi can utilize them as a sole source of carbon and energy numberanalytics.comorganic-chemistry.org. For example, the degradation of 3-chlorobenzoic acid by certain bacterial strains proceeds through the formation of chlorocatechols, followed by ring cleavage nih.gov. Fungi, particularly white-rot fungi with their non-specific lignin-degrading enzymes, have also demonstrated the ability to degrade a wide range of halogenated aromatic pollutants numberanalytics.com.

Ecotoxicological Studies in Aquatic Environments

The potential for a chemical to cause adverse effects in aquatic ecosystems is a major component of its environmental risk assessment. As with its degradation, specific ecotoxicological data for 2-Chloro-3,5-diiodobenzoic acid are not available. Therefore, an assessment of its potential impact relies on studies of structurally similar compounds.

The toxicity of halogenated benzoic acids to aquatic organisms can vary significantly depending on the type, number, and position of the halogen substituents, as well as the pH of the water, which affects the ionization state of the carboxylic acid group mdpi.com.

Studies on various aquatic organisms have provided some general trends:

Algae: Haloacetic acids, which are structurally simpler than benzoic acids, have been shown to be toxic to freshwater algae google.com. The toxicity of halogenated benzoic acids to algae would likely depend on the specific compound and algal species.

Invertebrates: Research on the acute toxicity of various benzoic acids to the crustacean Daphnia magna has shown that toxicity generally increases with the atomic weight of the halogen substituent (bromo > chloro > fluoro) mdpi.com. The toxicity of these compounds was also observed to be lower at higher pH levels, suggesting that the non-ionized form of the acid is more toxic mdpi.com.

Fish: The toxicity of benzoic acid and its derivatives to fish has been documented researchgate.net. Halogenated chemicals, in general, have been shown to have endocrine-disrupting effects in fish, potentially impacting development and reproduction organic-chemistry.org.

Based on these general findings, it can be inferred that 2-Chloro-3,5-diiodobenzoic acid may exhibit toxicity towards a range of non-target aquatic organisms. The presence of two iodine atoms, which are heavier than chlorine, might suggest a higher potential for toxicity compared to its monochlorinated or dichlorinated analogues, following the general trend observed for other halogenated benzoic acids. However, without specific experimental data, this remains a postulation.

Table 1: Comparative Toxicity of Selected Benzoic Acid Derivatives to Aquatic Organisms (Illustrative)

CompoundOrganismEndpointToxicity ValueReference
Benzoic AcidDaphnia magna48h EC507.0 mmol/L numberanalytics.com
Halogenated Benzoic AcidsDaphnia magna-Bromo > Chloro > Fluoro mdpi.com
2,4,6-Trihydroxybenzoic AcidDaphnia magna48h EC5010 µmol/L numberanalytics.com
Benzoic AcidZebrafish (Danio rerio) embryos48h LC50High toxicity observed researchgate.net

This table is for illustrative purposes to show the range of toxicities observed for different benzoic acid derivatives. Specific data for 2-Chloro-3,5-diiodobenzoic acid is not available.

Remediation Strategies for Halogenated Aromatic Pollutants

Given the potential persistence and toxicity of halogenated aromatic compounds, effective remediation strategies are essential for contaminated environments. A variety of physical, chemical, and biological methods have been developed for the removal and degradation of these pollutants.

Chemical Remediation:

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic pollutants, including halogenated aromatics wikipedia.orgscribd.com. Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light. These processes can lead to the complete mineralization of the pollutants into carbon dioxide, water, and inorganic halides nih.gov.

Reductive Dehalogenation: Chemical reduction can be an effective method for removing halogens from aromatic compounds numberanalytics.com. This can be achieved using various reducing agents, including zero-valent iron (ZVI), which has been widely studied for the remediation of chlorinated solvents and other halogenated organics researchgate.net. The reactivity of ZVI can be enhanced by creating bimetallic or trimetallic systems, for example, by adding palladium or nickel researchgate.net.

Catalytic Hydrogenation: This process involves the use of a catalyst, typically a noble metal like palladium on a carbon support (Pd/C), and a source of hydrogen to remove halogen atoms organic-chemistry.org. It is a well-established method in industrial organic chemistry for dehalogenation numberanalytics.com.

Bioremediation:

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade pollutants nih.gov. As discussed in section 7.1.2, both bacteria and fungi have been shown to degrade halogenated aromatic compounds. Strategies for bioremediation can include:

Bioaugmentation: The introduction of specific microbial strains or consortia with known degradative capabilities to a contaminated site.

Biostimulation: The modification of the environment (e.g., by adding nutrients or oxygen) to stimulate the activity of indigenous microorganisms capable of degrading the pollutant.

Nanoremediation:

The use of nanomaterials is an emerging and promising approach for environmental remediation nih.govmdpi.comfrontiersin.org. Nanoparticles, due to their high surface-area-to-volume ratio, can be highly reactive and effective for the degradation of pollutants. Examples include:

Nano-zero-valent iron (nZVI): nZVI has a much higher reactivity than its micro-scale counterpart and has been shown to be effective for the degradation of a wide range of halogenated organic compounds researchgate.net.

Photocatalytic Nanomaterials: Nanoparticles of materials like titanium dioxide (TiO₂) can act as photocatalysts, generating reactive oxygen species under UV light to degrade organic pollutants mdpi.com.

The selection of the most appropriate remediation strategy for a site contaminated with 2-Chloro-3,5-diiodobenzoic acid would depend on various factors, including the concentration of the pollutant, the nature of the contaminated matrix (soil, water), and site-specific conditions. A combination of different techniques, such as a chemical pre-treatment followed by bioremediation, might be the most effective approach.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3,5-diiodobenzoic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves sequential halogenation of benzoic acid derivatives. For iodination, electrophilic substitution using iodine monochloride (ICl) or iodonium sources (e.g., N-iodosuccinimide) under acidic conditions is effective. Chlorination can be achieved via directed ortho-metalation (DoM) followed by quenching with Cl₂ or using chlorinating agents like SOCl₂. Purification often employs recrystallization from ethanol/water mixtures or HPLC with C18 columns to isolate high-purity product. Yield optimization requires temperature control (0–5°C for iodination) and stoichiometric monitoring via TLC .

Q. How can researchers characterize the purity and structural integrity of 2-Chloro-3,5-diiodobenzoic acid?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts to analogous diiodo-chlorobenzoates (e.g., δ ~7.5 ppm for aromatic protons).
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M-H]⁻ at m/z 406.80 (theoretical for C₇H₃ClI₂O₂).
  • Elemental Analysis : Validate %C, H, Cl, and I against theoretical values (e.g., C: 20.70%, Cl: 8.71%, I: 62.35%).
  • X-ray Crystallography : Resolve crystal packing and substituent geometry, critical for confirming regioselectivity .

Q. What are the key stability considerations for storing 2-Chloro-3,5-diiodobenzoic acid under different conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber glass vials to prevent photodecomposition, as iodine substituents are prone to radical-mediated degradation.
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the carboxylic acid group.
  • Temperature : Long-term stability is best at –20°C; short-term storage at 4°C is acceptable.
  • Solubility : Pre-dissolve in DMSO for biological assays to mitigate precipitation issues .

Advanced Research Questions

Q. How does the electronic effect of chlorine and iodine substituents influence the reactivity of 2-Chloro-3,5-diiodobenzoic acid in nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric Effects : The bulky iodine atoms at positions 3 and 5 hinder attack at the ortho-chloro position, favoring para-substitution if feasible.
  • Electronic Effects : Chlorine’s electron-withdrawing nature deactivates the ring, reducing electrophilicity. Iodine’s polarizability may stabilize transition states in SNAr reactions.
  • Experimental Design : Use kinetic studies (e.g., Hammett plots) with varying nucleophiles (e.g., amines, thiols) to quantify substituent effects. DFT calculations (B3LYP/6-311+G**) predict charge distribution and reactive sites .

Q. What strategies can resolve contradictions in reported biological activity data for halogenated benzoic acid derivatives?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using uniform protocols (e.g., fixed pH, temperature) to control variables affecting bioactivity.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements.
  • Comparative SAR : Synthesize analogs (e.g., 2-Bromo-3,5-diiodo derivatives) to isolate the role of chlorine/iodine in observed effects. Reference databases like PubChem and ChEBI for cross-validation .

Q. What computational approaches are effective in predicting the interactions of 2-Chloro-3,5-diiodobenzoic acid with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) with halogen-bonding parameters optimized for iodine.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on halogen-bond interactions with backbone carbonyls.
  • QSAR Modeling : Train models using descriptors like polar surface area and LogP to predict bioavailability or toxicity .

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